molecular formula C17H22FN3O2 B6799042 N-[1-[(4-fluorophenyl)methyl]cyclopropyl]-2-(4-methyl-3-oxopiperazin-1-yl)acetamide

N-[1-[(4-fluorophenyl)methyl]cyclopropyl]-2-(4-methyl-3-oxopiperazin-1-yl)acetamide

Cat. No.: B6799042
M. Wt: 319.37 g/mol
InChI Key: NWXHNYXRTBHGHW-UHFFFAOYSA-N
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Description

N-[1-[(4-fluorophenyl)methyl]cyclopropyl]-2-(4-methyl-3-oxopiperazin-1-yl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a cyclopropyl ring, and a piperazine derivative.

Properties

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]cyclopropyl]-2-(4-methyl-3-oxopiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O2/c1-20-8-9-21(12-16(20)23)11-15(22)19-17(6-7-17)10-13-2-4-14(18)5-3-13/h2-5H,6-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXHNYXRTBHGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1=O)CC(=O)NC2(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(4-fluorophenyl)methyl]cyclopropyl]-2-(4-methyl-3-oxopiperazin-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the fluorophenyl group: This step involves the use of fluorobenzyl halides in nucleophilic substitution reactions.

    Formation of the piperazine derivative: This can be synthesized through the reaction of piperazine with acylating agents such as acetic anhydride.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(4-fluorophenyl)methyl]cyclopropyl]-2-(4-methyl-3-oxopiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-[(4-fluorophenyl)methyl]cyclopropyl]-2-(4-methyl-3-oxopiperazin-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-[(4-fluorophenyl)methyl]cyclopropyl]-2-(4-methyl-3-oxopiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares structural similarities but differs in functional groups and biological activity.

    Granisetron: Another compound with a piperazine derivative, used primarily as an antiemetic.

Uniqueness

N-[1-[(4-fluorophenyl)methyl]cyclopropyl]-2-(4-methyl-3-oxopiperazin-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group and cyclopropyl ring contribute to its stability and reactivity, making it a valuable compound for various research and industrial applications.

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